![molecular formula C28H36N2O6S2 B376090 ETHYL 2-(7-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}HEPTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B376090.png)
ETHYL 2-(7-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}HEPTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxooctane-diyl backbone, imino groups, and cyclopenta[b]thiophene carboxylate moieties. Its intricate molecular architecture makes it an interesting subject for studies in organic chemistry, materials science, and potential biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) typically involves multi-step organic reactions. One common method involves the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloroethane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction conditions often require controlled temperatures and continuous stirring to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound’s imino groups and cyclopenta[b]thiophene moieties may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4,4’-[(3,6-dioxaoctane-1,8-diyl)dioxy]dibenzoate
- Diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate)
Uniqueness
Diethyl 2,2’-[(1,8-dioxooctane-1,8-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) stands out due to its unique combination of functional groups and structural features. The presence of both imino groups and cyclopenta[b]thiophene moieties provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H36N2O6S2 |
|---|---|
Molecular Weight |
560.7g/mol |
IUPAC Name |
ethyl 2-[[8-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-8-oxooctanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H36N2O6S2/c1-3-35-27(33)23-17-11-9-13-19(17)37-25(23)29-21(31)15-7-5-6-8-16-22(32)30-26-24(28(34)36-4-2)18-12-10-14-20(18)38-26/h3-16H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
AWKSBKXBSLAPLD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCCCCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


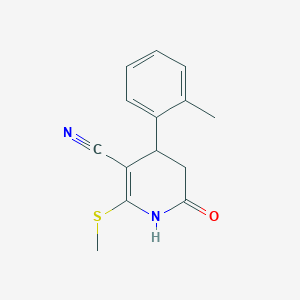
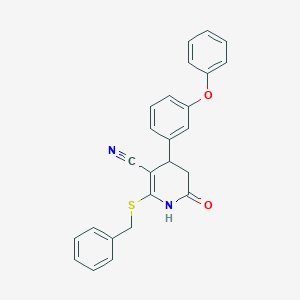
![3-[4-(benzyloxy)phenyl]-2-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]acrylonitrile](/img/structure/B376011.png)
![(2E)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B376012.png)
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-cyclohexylphenyl)methanone](/img/structure/B376013.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B376016.png)
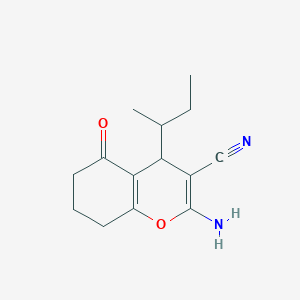
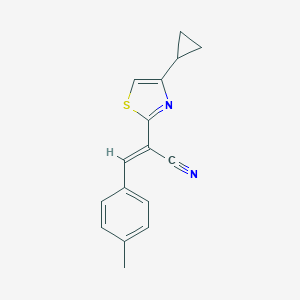
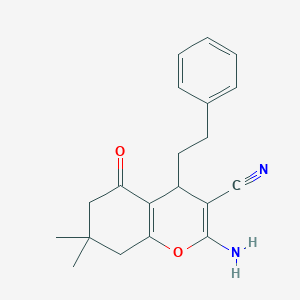
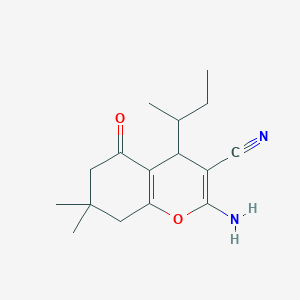
![2-[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B376025.png)
![2-[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)acrylonitrile](/img/structure/B376026.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B376027.png)
![propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B376030.png)
